N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. The structure includes a 3-isopropoxypropyl substituent at position 4 of the triazoloquinazolinone ring and an N-(3,5-dimethylphenyl)acetamide group at position 2. The triazole ring enhances π-π stacking interactions in biological targets, while the isopropoxypropyl chain may improve lipophilicity and membrane permeability . Quinazoline derivatives are widely studied for kinase inhibition, anticancer, and anti-inflammatory activities, but the specific pharmacological profile of this compound remains underexplored in the provided evidence.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16(2)34-11-7-10-28-23(32)20-8-5-6-9-21(20)30-24(28)27-29(25(30)33)15-22(31)26-19-13-17(3)12-18(4)14-19/h5-6,8-9,12-14,16H,7,10-11,15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKCKJHGFHRFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinazolinone scaffold, which is known for its biological activity. The key structural components include:
- Triazole ring : Contributes to the compound's interaction with biological targets.
- Quinazoline moiety : Often associated with anticancer properties.
- Dimethylphenyl group : Enhances lipophilicity and potential bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in various cancers. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory effects on Plk1 with IC50 values in the micromolar range (1.63–1.83 μM) .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Plk1 : By targeting the polo-box domain of Plk1, the compound disrupts mitotic processes in cancer cells.
- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Plk1 Inhibition | Polo-box domain interaction | 1.63 - 1.83 | |
| Apoptosis Induction | Cell cycle arrest | N/A |
Study 1: In Vitro Efficacy
In a study assessing the efficacy of this compound against human cancer cell lines (e.g., HeLa and MCF-7), researchers observed a marked reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its concentration .
Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study indicated favorable absorption characteristics for the compound due to its moderate hydrophobicity and low molecular weight (~400 Da). This suggests potential for effective intracellular delivery and therapeutic action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The triazoloquinazolinone core distinguishes this compound from simpler quinazolinones (e.g., N-(3,5-dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) in ).
Substituent Analysis
- Isopropoxypropyl Group: This substituent is absent in 21a but present in the target compound. The ether linkage and alkyl chain may increase solubility in nonpolar environments, contrasting with 21a’s unmodified quinazolinone core.
- Dimethylphenyl Acetamide : Shared with 21a, this group likely contributes to target recognition via hydrophobic interactions with aromatic residues in enzymes or receptors .
Comparison with PROTAC Analogs
describes AP-PROTAC-1, a thieno-triazolo-diazepine derivative with a PROTAC (Proteolysis-Targeting Chimera) design. While both compounds incorporate triazole rings, AP-PROTAC-1’s diazepine core and E3 ligase-targeting appendages serve a distinct mechanism (protein degradation vs. The target compound’s smaller size (vs. AP-PROTAC-1’s 1,000+ Da molecular weight) suggests better bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Table 2: Hypothetical Pharmacological Profiles
Research Findings and Gaps
- Synthesis: The target compound’s synthesis likely follows routes similar to 21a (e.g., nucleophilic substitution on a quinazolinone precursor) but requires additional steps to introduce the triazole and isopropoxypropyl groups .
- Bioactivity: No direct biological data is provided, but triazoloquinazolinones are reported to inhibit phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs). The isopropoxypropyl group may extend half-life compared to 21a’s shorter alkyl chains .
- Unresolved Questions : The exact target selectivity, metabolic stability, and toxicity profile remain unaddressed in the available evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
